(+)-Oxy-chlordane

説明

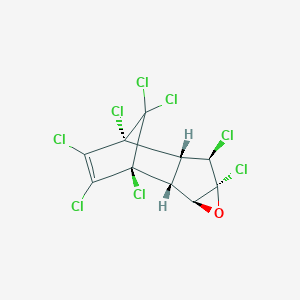

Oxy-Chlordane, also known as 1,2,4,5,6,7,8,8-octachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindan, is an organochlorine compound. It is a metabolite of chlordane, a pesticide that was widely used in agriculture and for termite control. Oxy-Chlordane is known for its persistence in the environment and its potential to bioaccumulate in the food chain .

準備方法

Oxy-Chlordane can be synthesized through the oxidation of chlordane. The synthetic route involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. Industrial production methods typically involve the chlorination of cyclopentadiene followed by epoxidation to yield (+)-Oxy-chlordane .

化学反応の分析

Oxy-Chlordane undergoes several types of chemical reactions, including:

Oxidation: Oxy-Chlordane can be further oxidized to form more polar metabolites.

Reduction: It can be reduced to less chlorinated compounds.

Substitution: Halogen atoms in (+)-Oxy-chlordane can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various chlorinated and hydroxylated derivatives .

科学的研究の応用

Environmental Applications

Oxy-chlordane has been studied for its environmental impact, particularly concerning soil and water contamination. Its persistence raises concerns about bioaccumulation and ecological effects.

Environmental Monitoring

- Soil and Water Testing : Oxy-chlordane is often monitored in contaminated sites due to its long half-life and potential to leach into groundwater. Studies have shown its presence in various ecosystems, indicating ongoing environmental risks .

- Biomarkers : It serves as a biomarker for exposure to chlordane, helping researchers assess the extent of contamination and its effects on wildlife .

Toxicological Studies

Research has highlighted the toxicological implications of oxy-chlordane exposure.

Health Effects

- Endocrine Disruption : Oxy-chlordane has been associated with endocrine disruption, affecting reproductive health in wildlife and potentially humans. Studies indicate that exposure can lead to developmental issues such as cryptorchidism and hypospadias .

- Metabolic Disorders : Recent studies have linked oxy-chlordane exposure to increased risks of diabetes and obesity-related features in adults, suggesting that it may influence metabolic pathways .

Wildlife Impact

Research on seabirds such as kittiwakes has demonstrated that oxy-chlordane exposure correlates with shorter telomeres, indicating potential impacts on longevity and reproductive success .

Maternal Exposure

A study analyzing maternal serum levels of oxy-chlordane during pregnancy found no significant associations with cryptorchidism or hypospadias in offspring, although the study did highlight the importance of monitoring these compounds in pregnant populations .

Diabetes Association

A comprehensive analysis showed a statistically significant association between oxy-chlordane levels and diabetes features among adults, emphasizing the need for further investigation into its role as a potential risk factor for metabolic diseases .

Data Tables

| Study | Subject | Key Findings |

|---|---|---|

| Ambrose et al. (1953) | Rats | Oxy-chlordane levels were significantly higher in female rats compared to males after administration of chlordane. |

| Biggs et al. (2008) | Human | No notable associations between maternal oxy-chlordane levels and testicular germ cell tumors were found. |

| Nature Study (2021) | Adults | Positive correlation between oxy-chlordane exposure and increased odds of diabetes-related features. |

作用機序

The mechanism of action of (+)-Oxy-chlordane involves its interaction with cellular membranes and enzymes. It disrupts the normal function of the nervous system by interfering with ion channels and neurotransmitter release. Molecular targets include sodium and potassium channels, which are crucial for nerve impulse transmission. This disruption leads to neurotoxic effects, which are the primary cause of its pesticidal activity .

類似化合物との比較

Oxy-Chlordane is similar to other organochlorine pesticides such as heptachlor epoxide and cis-nonachlor. it is unique in its specific molecular structure and its persistence in the environment. Unlike some other organochlorines, (+)-Oxy-chlordane has a higher tendency to bioaccumulate, making it a significant concern for environmental health. Similar compounds include:

- Heptachlor epoxide

- Cis-nonachlor

- Trans-nonachlor

- Dieldrin

- Endrin

These compounds share similar toxicological profiles but differ in their chemical stability and environmental persistence .

生物活性

(+)-Oxy-chlordane is a metabolite of chlordane, a pesticide that has been widely used in agriculture and for termite control. Due to its persistence in the environment and potential health effects, understanding the biological activity of oxy-chlordane is crucial. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and implications for human health.

Metabolism of Oxy-chlordane

Oxy-chlordane is primarily formed through the biotransformation of chlordane in various organisms. The metabolic pathways involve several enzymatic reactions, predominantly mediated by cytochrome P450 enzymes. The primary metabolic routes include:

- Hydroxylation : Chlordane undergoes hydroxylation at various positions, leading to the formation of oxy-chlordane.

- Dehydrochlorination : This pathway results in several metabolites, including heptachlor and oxy-chlordane.

- Conjugation Reactions : Oxy-chlordane can undergo further metabolism through conjugation with glucuronic acid, enhancing its solubility and excretion .

In animal studies, oxy-chlordane concentrations have been shown to peak in the liver and other tissues shortly after administration. For example, in rats, oxy-chlordane levels peaked at 1,918 ppb in the liver within two days post-exposure .

Toxicological Effects

The toxicological profile of oxy-chlordane indicates several adverse health effects:

- Endocrine Disruption : Oxy-chlordane is classified as an endocrine-disrupting chemical (EDC), which can interfere with hormonal functions. It has been associated with reproductive and developmental abnormalities .

- Neurotoxicity : Studies have indicated that exposure to chlordane and its metabolites can lead to neurotoxic effects, including behavioral changes and neurodegeneration .

- Carcinogenic Potential : While direct evidence linking oxy-chlordane to cancer is limited, its association with other chlorinated compounds raises concerns about its potential carcinogenicity .

Epidemiological Studies

Epidemiological studies have investigated the association between oxy-chlordane exposure and various health outcomes:

- Reproductive Health : A study examining maternal serum levels of chlordane derivatives found no significant association between oxy-chlordane levels and conditions such as cryptorchidism or hypospadias in offspring .

- Metabolic Disorders : Recent research indicates that higher levels of oxy-chlordane are associated with increased odds of developing diabetes among adults . The odds ratio for diabetes was found to be 1.96 (95% CI 1.19; 3.23) for oxy-chlordane exposure.

Case Studies

Several case studies highlight the biological activity and health implications of oxy-chlordane:

- Case Study on Environmental Exposure :

-

Breast Cancer Risk Assessment :

- Research evaluating the risk of breast cancer associated with oxy-chlordane levels in breast adipose tissue revealed no significant increase in risk. This suggests that while there may be biochemical activity related to hormone disruption, it does not directly correlate with breast cancer incidence .

特性

IUPAC Name |

(1S,2R,3S,5R,6R,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNQYSIWFHEQU-ZJIZBUSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H]([C@@]3([C@H]1O3)Cl)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044166 | |

| Record name | Oxychlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000069 [mmHg] | |

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27304-13-8, 155681-22-4 | |

| Record name | Oxychlordane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27304-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxychlordane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155681224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxychlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxychlordane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCHLORDANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXX2ZYS5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。